molecular formula C9H7ClN2O2S B1471233 4-Chloro-6-methanesulfonylquinazoline CAS No. 1256955-37-9

4-Chloro-6-methanesulfonylquinazoline

Cat. No. B1471233
M. Wt: 242.68 g/mol
InChI Key: MFWMHBWHCVSFIU-UHFFFAOYSA-N
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Description

4-Chloro-6-methanesulfonylquinazoline is a chemical compound that is commonly used in scientific experiments. It has a molecular formula of C9H7ClN2O2S and a molecular weight of 242.68 g/mol .


Molecular Structure Analysis

The molecular structure of 4-Chloro-6-methanesulfonylquinazoline consists of a quinazoline core, which is a bicyclic compound containing two nitrogen atoms in one of the rings . The compound also contains a chlorine atom and a methanesulfonyl group .


Physical And Chemical Properties Analysis

4-Chloro-6-methanesulfonylquinazoline has a molecular weight of 242.68 g/mol . Other specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.

Scientific Research Applications

Microwave-Assisted Synthesis and Chemical Reactivity

4-Chloro-6-methanesulfonylquinazoline has applications in microwave-assisted chemical synthesis. For instance, a study by Fredriksson and Stone-Elander (2002) demonstrated a microwave-enhanced method for rapid demethylation of methyl phenyl ethers using methanesulfonic acid, which is related to the methanesulfonyl group in 4-Chloro-6-methanesulfonylquinazoline. This method offers high conversions and is useful in radiochemistry and synthesizing precursor compounds for labeling by alkylation (Fredriksson & Stone-Elander, 2002).

Anticancer and Apoptosis Induction

Compounds structurally similar to 4-Chloro-6-methanesulfonylquinazoline, such as 4-anilinoquinazolines, have been studied for their anticancer properties. Sirisoma et al. (2009) discovered N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine, a potent apoptosis inducer and an efficacious anticancer agent with high blood-brain barrier penetration (Sirisoma et al., 2009).

Antimicrobial and Antimalarial Agents

New derivatives of quinoline, like 6-bromo-2-chloro-3-(4-phenyl-[1,2,3]triazol-1-ylmethyl)-quinoline, synthesized from intermediates including methanesulfonic acid, have shown antimicrobial and antimalarial activities. These compounds were synthesized from commercially available precursors and tested against various microorganisms and Plasmodium falciparum (Parthasaradhi et al., 2015).

Synthesis of Quinazolinone Derivatives

4-Chloro-6-methanesulfonylquinazoline is involved in the synthesis of quinazolinone derivatives. Acharyulu et al. (2010) described the synthesis of 2-(4-substitutedsulfonyl piperazin-1-yl-methyl)-3-aryl-quinazolin-4(3H)-one, indicating the versatility of compounds with methanesulfonyl and quinazoline structures in synthesizing novel chemical entities (Acharyulu et al., 2010).

Future Directions

Quinazoline derivatives, including 4-Chloro-6-methanesulfonylquinazoline, have been the subject of significant research due to their wide range of biological activities . Future research may focus on exploring the potential of these compounds in various applications, including medicinal chemistry .

properties

IUPAC Name

4-chloro-6-methylsulfonylquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O2S/c1-15(13,14)6-2-3-8-7(4-6)9(10)12-5-11-8/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFWMHBWHCVSFIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC2=C(C=C1)N=CN=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-6-methanesulfonylquinazoline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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